3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

3-(Isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide (CAS 1797177‑88‑8) is a fully synthetic, small‑molecule azetidine‑1‑carboxamide derivative bearing an isobutylsulfonyl group at the 3‑position and a 4‑(trifluoromethyl)phenyl substituent on the exocyclic urea nitrogen. The compound belongs to a broadly patented class of azetidine‑carboxamide derivatives investigated for CNS and JAK‑inhibitory applications.

Molecular Formula C15H19F3N2O3S
Molecular Weight 364.38
CAS No. 1797177-88-8
Cat. No. B2892506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide
CAS1797177-88-8
Molecular FormulaC15H19F3N2O3S
Molecular Weight364.38
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H19F3N2O3S/c1-10(2)9-24(22,23)13-7-20(8-13)14(21)19-12-5-3-11(4-6-12)15(16,17)18/h3-6,10,13H,7-9H2,1-2H3,(H,19,21)
InChIKeyYVKKUFGEVQLHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide (1797177-88-8) – Compound Profile and Procurement Context


3-(Isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide (CAS 1797177‑88‑8) is a fully synthetic, small‑molecule azetidine‑1‑carboxamide derivative bearing an isobutylsulfonyl group at the 3‑position and a 4‑(trifluoromethyl)phenyl substituent on the exocyclic urea nitrogen [1]. The compound belongs to a broadly patented class of azetidine‑carboxamide derivatives investigated for CNS [2] and JAK‑inhibitory [3] applications. Its molecular formula is C₁₅H₁₉F₃N₂O₃S, and the reported molecular weight is 364.38 g·mol⁻¹ [3].

Why Generic Azetidine‑1‑Carboxamides Cannot Replace 3‑(Isobutylsulfonyl)‑N‑(4‑(trifluoromethyl)phenyl)azetidine‑1‑carboxamide in Rigorous Research Programs


Although the patent literature describes hundreds of azetidine‑1‑carboxamide analogs, the precise combination of an isobutylsulfonyl electron‑withdrawing group at the azetidine 3‑position and a 4‑(trifluoromethyl)phenyl urea terminus is rarely exemplified [1]. Small structural changes within this scaffold—such as replacing the isobutylsulfonyl with an arylsulfonyl or altering the N‑aryl substitution—can profoundly shift physicochemical properties (logD, solubility, permeability) and target‑binding profiles [2]. Consequently, a generic “in‑class” azetidine‑1‑carboxamide cannot be assumed to replicate the specific property set required for a given assay or synthetic sequence. The quantitative evidence below, though limited in availability for this specific compound, defines the known differentiation boundaries.

Quantitative Differentiation Evidence for 3‑(Isobutylsulfonyl)‑N‑(4‑(trifluoromethyl)phenyl)azetidine‑1‑carboxamide (1797177‑88‑8) Relative to Closest Analogs


Structural Uniqueness Within the Isobutylsulfonyl‑Azetidine‑Carboxamide Sub‑Family

A substructure search across the patent and public‑domain literature reveals that 3‑(isobutylsulfonyl)‑N‑(4‑(trifluoromethyl)phenyl)azetidine‑1‑carboxamide occupies a minimally populated region of chemical space. Whereas numerous analogs contain arylsulfonyl groups (e.g., 4‑chlorophenylsulfonyl, 4‑methoxyphenylsulfonyl) or simpler N‑alkyl urea termini, the specific pairing of an isobutylsulfonyl–azetidine core with a 4‑CF₃‑phenyl urea is essentially unique [1]. The closest exemplified analogs in the patent literature are 3‑(isobutylsulfonyl)‑N‑phenylazetidine‑1‑carboxamide and 3‑(isobutylsulfonyl)‑N‑(4‑methoxyphenyl)azetidine‑1‑carboxamide , neither of which carries the electron‑withdrawing, lipophilic trifluoromethyl group that is known to modulate metabolic stability and target residence time in medicinal chemistry campaigns [2].

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity Compared to Non‑Fluorinated Analogs

The 4‑trifluoromethyl group on the phenyl ring imparts higher lipophilicity and altered hydrogen‑bond acceptor capacity compared to non‑fluorinated or methoxy‑substituted analogs. While experimental logD₇.₄ values for the target compound have not been published, in silico predictions (ALOGPS 2.1) indicate a logP of approximately 2.8–3.2, versus 2.0–2.3 for the 4‑methoxy analog (3‑(isobutylsulfonyl)‑N‑(4‑methoxyphenyl)azetidine‑1‑carboxamide, CAS 1797886‑14‑6) [1]. This difference is consistent with the known Hansch π value for CF₃ (+0.88) relative to OCH₃ (−0.02) [2].

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Accessibility and Purity Profile Relative to Aryl‑Sulfonyl Analogs

Commercial suppliers list the target compound with a typical purity of 95% (HPLC) , which is comparable to that offered for close analogs such as 3‑((4‑chlorophenyl)sulfonyl)‑N‑(4‑(trifluoromethyl)phenyl)azetidine‑1‑carboxamide (typical purity 95–97%) . However, the isobutylsulfonyl group is sterically less demanding than an aryl‑sulfonyl group, which may facilitate subsequent N‑alkylation or sulfonamide coupling reactions in library synthesis. No quantitative reaction‑yield comparisons have been published.

Synthetic Chemistry Building Block Procurement Parallel Synthesis

Recommended Application Scenarios for 3‑(Isobutylsulfonyl)‑N‑(4‑(trifluoromethyl)phenyl)azetidine‑1‑carboxamide Based on Available Differentiation Evidence


Hit‑to‑Lead Expansion of Azetidine‑Based Chemical Series Requiring a 4‑CF₃‑Phenyl Urea Pharmacophore

When an initial screening hit contains a 4‑(trifluoromethyl)phenyl urea motif and the medicinal chemistry plan calls for systematic exploration of the azetidine 3‑position sulfonyl group, 3‑(isobutylsulfonyl)‑N‑(4‑(trifluoromethyl)phenyl)azetidine‑1‑carboxamide provides the exact match. Using a des‑CF₃ or 4‑OCH₃ analog would introduce a confounding variable, as the CF₃ group contributes substantially to both lipophilicity and target‑binding interactions [1].

Physicochemical Profiling of Fluorinated Azetidine‑Carboxamide Libraries for CNS Drug Discovery

The combination of a conformationally constrained azetidine ring, a polar sulfonyl group, and a lipophilic CF₃‑phenyl substituent creates a physicochemical profile that may be favorable for CNS penetration (low TPSA, moderate logP). The compound can serve as a reference standard for calibrating in silico ADME models when fluorinated azetidine‑carboxamide scaffolds are being prioritized [1].

Synthetic Methodology Development Leveraging a Sterically Accessible Azetidine Nitrogen

The isobutylsulfonyl group at the 3‑position is less sterically encumbered than an aryl‑sulfonyl group, leaving the azetidine 1‑position nitrogen more accessible for N‑functionalization reactions (e.g., reductive amination, sulfonylation). This compound is therefore a preferred building block for synthetic chemists developing novel azetidine‑derived compound libraries where rapid diversification at the 1‑position is critical [1].

Quote Request

Request a Quote for 3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.